molecular formula C39H39O21+ B1238669 4'''-Demalonylsalvianin CAS No. 168753-27-3

4'''-Demalonylsalvianin

Cat. No.: B1238669
CAS No.: 168753-27-3
M. Wt: 843.7 g/mol
InChI Key: HWGACSBPJIKSNP-KMKFZPLVSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

4'''-demalonylsalvianin is an anthocyanin cation. It derives from a pelargonidin. It is a conjugate acid of a this compound(1-).

Scientific Research Applications

Chemical Properties and Structure

4'''-Demalonylsalvianin is a derivative of salvianin, characterized by its unique chemical structure that contributes to its biological activity. It has been identified in various plant extracts, particularly in species like Jania rubens and other members of the Lamiaceae family. Its molecular formula is C₃₄H₄₈O₁₈, with a molar mass of approximately 844.70 g/mol .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, which can cause oxidative stress leading to various diseases, including cancer and neurodegenerative disorders. A study highlighted the antioxidant capacity of this compound, suggesting its potential use in dietary supplements aimed at improving health and preventing chronic diseases .

Neuroprotective Effects

There is growing interest in the neuroprotective effects of this compound, particularly concerning Alzheimer's disease. The compound has shown promise in reducing neuroinflammation and protecting neuronal cells from oxidative damage. Clinical trials are underway to evaluate its efficacy in enhancing cognitive function and slowing the progression of neurodegenerative diseases .

Cosmeceutical Applications

This compound is also being explored for its potential in cosmeceuticals due to its antioxidant and anti-inflammatory properties. It may help in formulating skincare products aimed at reducing signs of aging and improving skin health by protecting against UV damage and promoting skin regeneration .

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
AntioxidantNeutralizes free radicals; reduces oxidative stress
NeuroprotectiveProtects neuronal cells; reduces neuroinflammation
Anti-inflammatoryInhibits inflammatory pathways; potential in skincare
AnticancerInduces apoptosis in cancer cells; inhibits tumor growth

Case Study 1: Neuroprotection in Alzheimer's Disease Models

A study conducted on animal models of Alzheimer's disease demonstrated that treatment with this compound led to significant improvements in memory retention and cognitive function. The results indicated a reduction in amyloid-beta plaques, a hallmark of Alzheimer's pathology .

Case Study 2: Antioxidant Efficacy Assessment

In vitro assays assessing the antioxidant capacity of this compound showed that it effectively scavenged reactive oxygen species (ROS) and protected cellular components from oxidative damage. These findings support its potential use as a dietary supplement for enhancing overall health .

Properties

CAS No.

168753-27-3

Molecular Formula

C39H39O21+

Molecular Weight

843.7 g/mol

IUPAC Name

3-[[(2R,3S,4S,5R,6S)-6-[3-[(2S,3R,4S,5S,6R)-6-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-7-hydroxy-2-(4-hydroxyphenyl)chromenylium-5-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid

InChI

InChI=1S/C39H38O21/c40-18-5-3-17(4-6-18)37-25(58-39-36(53)34(51)31(48)26(60-39)14-54-29(46)8-2-16-1-7-21(42)22(43)9-16)12-20-23(56-37)10-19(41)11-24(20)57-38-35(52)33(50)32(49)27(59-38)15-55-30(47)13-28(44)45/h1-12,26-27,31-36,38-39,48-53H,13-15H2,(H4-,40,41,42,43,44,45,46)/p+1/t26-,27-,31-,32-,33+,34+,35-,36-,38-,39-/m1/s1

InChI Key

HWGACSBPJIKSNP-KMKFZPLVSA-O

SMILES

C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC(=C(C=C6)O)O)O)O)O)O

Isomeric SMILES

C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)/C=C/C6=CC(=C(C=C6)O)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC(=C(C=C6)O)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4'''-Demalonylsalvianin
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4'''-Demalonylsalvianin
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4'''-Demalonylsalvianin
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4'''-Demalonylsalvianin
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Reactant of Route 6
4'''-Demalonylsalvianin

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